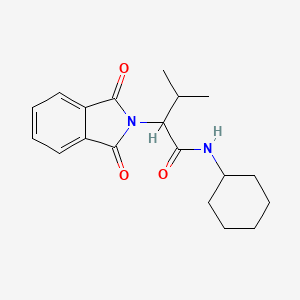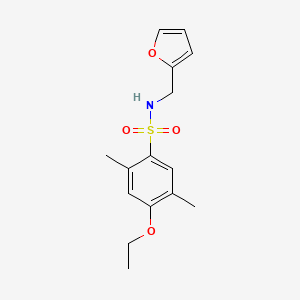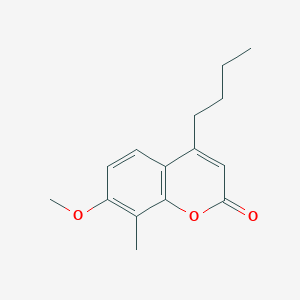
1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine, also known as NPC-15437, is a chemical compound that belongs to the class of piperazine derivatives. NPC-15437 has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine acts as a selective antagonist of the 5-HT2A receptor, which is a subtype of serotonin receptor. It also acts as a partial agonist of the α2-adrenergic receptor. The 5-HT2A receptor is involved in the regulation of mood, anxiety, and cognition. The α2-adrenergic receptor is involved in the regulation of pain and anxiety. By modulating the activity of these receptors, 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine can exert its therapeutic effects.
Biochemical and Physiological Effects
1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It has also been shown to decrease the levels of inflammatory cytokines such as TNF-α and IL-1β. 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to reduce the severity of seizures in animal models of epilepsy. It has also been shown to reduce anxiety-like behavior in animal models of anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine is that it has been extensively studied in animal models, which provides a wealth of data on its pharmacological properties. 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine is also relatively easy to synthesize, which makes it an attractive compound for medicinal chemistry research. One of the limitations of 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine is that its therapeutic potential has not yet been fully explored in clinical trials.
Orientations Futures
There are a number of future directions for research on 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine. One area of research is the potential use of 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine in the treatment of Alzheimer's disease and Parkinson's disease. Another area of research is the development of more selective and potent antagonists of the 5-HT2A receptor. Additionally, the potential use of 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine in combination with other drugs for the treatment of various neurological disorders should be explored. Finally, the potential use of 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine as a tool compound for studying the role of the 5-HT2A receptor in various physiological processes should be investigated.
Méthodes De Synthèse
1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-nitroaniline with ethyl oxalyl chloride to form 4-nitrophenyl oxalate. The second step involves the reaction of 4-nitrophenyl oxalate with 3-pyridinecarboxylic acid to form the intermediate compound, 4-(3-pyridinylcarbonyl)phenyl oxalate. The final step involves the reaction of 4-(3-pyridinylcarbonyl)phenyl oxalate with piperazine to form 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine.
Applications De Recherche Scientifique
1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and antidepressant properties in animal models. 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has also been studied for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
[4-(4-nitrophenyl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-16(13-2-1-7-17-12-13)19-10-8-18(9-11-19)14-3-5-15(6-4-14)20(22)23/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJYMXIRIJWMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4934236.png)
![1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4934256.png)


![6-methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4934279.png)
![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B4934293.png)
![N-[2-(methylthio)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4934313.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4934326.png)
![4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine](/img/structure/B4934334.png)


![N-(1,3-benzodioxol-5-ylmethyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4934346.png)
